molecular formula C₉H₁₀N₄O₄ B143252 Propionaldehyde 2,4-Dinitrophenylhydrazone CAS No. 725-00-8

Propionaldehyde 2,4-Dinitrophenylhydrazone

Cat. No. B143252
CAS RN: 725-00-8
M. Wt: 238.2 g/mol
InChI Key: NFQHZOZOFGDSIN-BJMVGYQFSA-N
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Description

Propionaldehyde 2,4-dinitrophenylhydrazone is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used for the qualitative and quantitative analysis of carbonyl compounds. The compound forms as a result of the reaction between propionaldehyde and 2,4-dinitrophenylhydrazine, and it is used in various analytical techniques to identify and measure aldehydes and ketones .

Synthesis Analysis

The synthesis of propionaldehyde 2,4-dinitrophenylhydrazone can be achieved through the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine. This reaction is typically performed without the need for a solvent or a catalyst, as demonstrated in the preparation of aromatic 2,4-dinitrophenylhydrazones from corresponding aldehydes bearing electron-donating groups . The high-dilution method is also efficient for this synthesis, indicating that the reaction can proceed smoothly under mild conditions.

Molecular Structure Analysis

The molecular structure of propionaldehyde 2,4-dinitrophenylhydrazone is characterized by a planar conformation, which is stabilized by intramolecular hydrogen bonds. This planarity is a common feature among 2,4-dinitrophenylhydrazone derivatives, as observed in the crystal structures of related compounds . The presence of intramolecular hydrogen bonds and partial double-bond character in the hydrazone moiety contributes to the stability and planarity of the molecule.

Chemical Reactions Analysis

Propionaldehyde 2,4-dinitrophenylhydrazone can undergo isomerization, resulting in the formation of E- and Z-stereoisomers. This isomerization can be influenced by factors such as UV irradiation and the addition of acid, which can shift the equilibrium between the isomers . The spectral patterns of the Z-isomers differ from those of the E-isomers, with absorption maximum wavelengths shifted towards shorter wavelengths. The equilibrium Z/E isomer ratio can be altered by varying the conditions, such as the concentration of phosphoric acid or exposure to UV light .

Physical and Chemical Properties Analysis

The physical and chemical properties of propionaldehyde 2,4-dinitrophenylhydrazone are closely related to its molecular structure and the presence of nitro groups. The thermal decomposition of this compound has been studied using differential scanning calorimetry, revealing that it exhibits an autocatalytic decomposition mechanism, which is typical for compounds with nitro groups . The kinetic studies and thermal hazard predictions based on these properties are crucial for understanding the stability and reactivity of the compound under various conditions .

Scientific Research Applications

1. Measurement of Acid-Catalyzed Isomerization

Propionaldehyde 2,4-dinitrophenylhydrazone is used in studies for measuring acid-catalyzed isomerization of unsaturated aldehyde-2,4-dinitrophenylhydrazone derivatives. This process is essential for understanding analytical errors during sample preparation due to isomerization, a critical factor in high-performance liquid chromatography (HPLC) analysis (Uchiyama et al., 2004).

2. Separation and Quantitative Determination of Traces of Carbonyl Compounds

The compound plays a significant role in the separation and quantitative determination of traces of carbonyl compounds. It has been utilized to convert aldehydes and ketones to their 2,4-dinitrophenylhydrazones at room temperature, facilitating their separation by high-pressure liquid chromatography (Selim, 1977).

3. Chromatographic Adsorption

In chromatography, propionaldehyde 2,4-dinitrophenylhydrazone is crucial for adsorption studies. It aids in separating small amounts of low molecular weight carbonyl compounds, particularly in the study of unsaturated compounds by ozonization (Roberts & Green, 1946).

4. Identification of Carbonyl Compounds

This compound is also pivotal in the paper chromatographic resolution of aldehyde 2,4-dinitrophenylhydrazone mixtures, helping in the identification and separation of various aldehydes (Ronakinen, 1967).

5. Thermal Decomposition Studies

Propionaldehyde 2,4-dinitrophenylhydrazone is used in kinetic studies and thermal hazard predictions. This includes examining its thermal decomposition using differential scanning calorimetry, which is vital for understanding the thermodynamic properties and stability of such compounds (Pandele Cusu et al., 2020).

6. Analysis of Carbohydrates

In carbohydrate research, it is used to convert conjugated aldehydes in the products of periodate oxidation of glycosides into 2,4-dinitrophenylhydrazones, followed by high-performance liquid chromatography. This process is significant for elucidating the structures of carbohydrates (Honda & Kakehi, 1978).

7. Syn/anti Isomerization in Airborne Aldehydes and Ketones

It is significant in understanding the syn/anti isomerization of aldehydes and ketones in airborne samples. This reaction is frequently used for quantifying airborne carbonyl compounds, highlighting its importance in environmental monitoring (Binding et al., 1996).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The refinement of the crystal structure of Propionaldehyde 2,4-Dinitrophenylhydrazone was published in the journal Zeitschrift für Kristallographie - New Crystal Structures . This suggests that future research may focus on further understanding the crystal structure of this compound.

properties

IUPAC Name

2,4-dinitro-N-[(E)-propylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQHZOZOFGDSIN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanal, (2,4-dinitrophenyl)hydrazone

CAS RN

725-00-8
Record name NSC2504
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Record name Propionaldehyde 2,4-Dinitrophenylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
S Uchiyama, M Ando, S Aoyagi - Journal of Chromatography A, 2003 - Elsevier
Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - ScienceDirect Skip to main content Skip to …
Number of citations: 94 www.sciencedirect.com
A ROSS, RN Ring - The Journal of Organic Chemistry, 1961 - ACS Publications
-Halogenated aldehydes react anomalously with the usual 2, 4-dinitrophenylhydrazine reagents to give halogen-free products. It has now been found that a solution of 2, 4-…
Number of citations: 22 pubs.acs.org
JP Cusu, AM Musuc, D Oancea - Thermochimica Acta, 2020 - Elsevier
The thermal decompositions of acetaldehyde-2,4-dinitrophenylhydrazone and propionaldehyde-2,4-dinitrophenylhydrazone were studied using differential scanning calorimetry …
Number of citations: 5 www.sciencedirect.com
JH Ross - Analytical Chemistry, 1953 - ACS Publications
The identification of aldehydes and ketones is often required in laboratory experiments. Standard methods sometimes producequestionable results. A study of the infrared spectra of …
Number of citations: 77 pubs.acs.org
S Selim - Journal of Chromatography A, 1977 - Elsevier
A method for the quantitative conversion of traces of aldehydes and ketones to their 2,4-dinitrophenylhydrazones at room temperature is presented. The 2,4-dinitrophenylhydrazones of …
Number of citations: 198 www.sciencedirect.com
DA Forss, EA Dunstone - Australian Journal of Chemistry, 1957 - CSIRO Publishing
In an investigation of the" cardboard" flavour in skim milk (Forss, Pont, and Stark 1955a, 1955b), the compounds responsible for this defect were found to be the C,-,, 2-enals and the 0,-,, …
Number of citations: 16 www.publish.csiro.au
H Zhang, F Zhu, C Chen, X Li, Y Luo… - LCGC North …, 2022 - chromatographyonline.com
Carbonyls (such as acrolein, acetaldehyde, and formaldehyde) are the critical type of carcinogens and toxicants contained within the heat-not-burn (HNB) tobacco products. Using HNB …
Number of citations: 0 www.chromatographyonline.com
M Romaňuk, V Herout, F Šorm - Collection of Czechoslovak …, 1959 - cccc.uochb.cas.cz
One of our previous papersl described an investigation of the composition of the oil from the roots of the Himalayan plant Saussurea lappa CLARKE which belongs to the Compositae …
Number of citations: 10 cccc.uochb.cas.cz
S Dunstan, HB Henbest - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
In appropriate experimental conditions, good yields of aldehydes and secondary amines can be obtained from tertiary amines and N-bromosuccinimide. The course of reaction can be …
Number of citations: 29 pubs.rsc.org
YF Yang - Zeitschrift für Kristallographie-New Crystal Structures, 2007 - degruyter.com
Refinement of the crystal structure of propionaldehyde 2,4-dinitrophenyl- hydrazone, C9H10N4O4 Page 1 Refinement of the crystal structure of propionaldehyde 2,4-dinitrophenylhydrazone …
Number of citations: 0 www.degruyter.com

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